Vomifoliol, (+)-
Description
Vomifoliol, a naturally occurring C13-norisoprenoid, is characterized by its (6S,9R)-configured stereochemistry and a megastigmane backbone [(6S,9R)-6-hydroxy-4,7-megastigmadien-3,9-dione] . It is widely distributed in plants, including Gaultheria procumbens , Lactuca sativa , Prunus mahaleb honey , and Tithonia tagetiflora . Its biological activities, such as anti-inflammatory and antioxidant effects, have been extensively studied in human immune cell models, where it inhibits reactive oxygen species (ROS) production, modulates cytokine release, and suppresses pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) .
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQMCAKZRXOZLB-KOIHBYQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009964 | |
| Record name | (+)-Vomifoliol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23526-45-6, 50763-73-0 | |
| Record name | (+)-Vomifoliol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23526-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vomifoliol, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023526456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4S,3R)-(E)-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050763730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Vomifoliol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOMIFOLIOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P86438KC5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-HYDROXY-4-(3-HYDROXY-1-BUTENYL)-3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-ONE, (4S,3R)-(E)-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7QV234K84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
NMR and Circular Dichroism (CD) Spectroscopy
The stereochemistry of synthetic vomifoliol isomers was confirmed via NMR and CD spectroscopy. Characteristic signals for 2-Hax and 2-Heq protons in 16a (δ 1.22 and 1.48) and 17a (δ 1.54 and 1.19) provided insights into epoxide configurations. CD spectra distinguished (6S)- and (6R)-isomers, with (6S)-vomifoliol exhibiting a negative Cotton effect at 241 nm.
Chemical Reactions Analysis
Types of Reactions
Vomifoliol undergoes various chemical reactions, including:
Oxidation: Vomifoliol can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert vomifoliol into its corresponding alcohols or other reduced forms.
Substitution: Vomifoliol can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Chiral ruthenium complexes for asymmetric hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of vomifoliol can yield various oxidized derivatives, while reduction can produce different alcohols.
Scientific Research Applications
Vomifoliol has several scientific research applications, including:
Neuroprotection: Vomifoliol has shown potential neuroprotective effects against amyloid-beta-induced cytotoxicity in neuroblastoma cells.
Anti-inflammatory: It exhibits anti-inflammatory properties, making it a candidate for further pharmacological studies.
Plant Metabolite Studies: Vomifoliol is studied as a plant metabolite, contributing to the understanding of plant biochemistry and physiology.
Mechanism of Action
Vomifoliol exerts its effects through various molecular targets and pathways. It has been shown to inhibit the aggregation of amyloid-beta, a key factor in the pathogenesis of Alzheimer’s disease . Additionally, vomifoliol inhibits the calcineurin (CN) enzyme, affecting the NFAT signaling pathway and reducing the expression of interleukin-2 (IL-2) in immune cells . These mechanisms contribute to its neuroprotective and immunosuppressive properties.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Vomifoliol belongs to the norisoprenoid family, derived from carotenoid degradation. Key structural analogs include:
Dehydrovomifoliol
- Structure : (6S,7E)-6-hydroxy-4,7-megastigmadien-3,9-dione .
- Key Difference : Contains an additional double bond (C7-C8) compared to vomifoliol, reducing conformational flexibility .
- Bioactivity: Exhibits weaker anti-inflammatory effects than vomifoliol in RAW 264.7 macrophages (IC₅₀ for NO inhibition: 25.3 μM vs. 18.7 μM for vomifoliol) .
Blumenol A and B
- Blumenol A: Synonymous with vomifoliol [(6S,9R)-configuration] .
- Blumenol B: (R,R)-configured 7,8-dihydrovomifoliol, lacking the C7-C8 double bond .
- Synthetic Challenges: Blumenol B synthesis avoids spiro-intermediates common in vomifoliol synthesis, enabling higher enantiomeric purity .
Roseoside (Corchoionoside C)
- Structure: Vomifoliol glycoside [(6S,9S)-vomifoliol-9-O-β-D-glucopyranoside] .
α-Ionone and β-Damascenone
- Structural Class: C13-norisoprenoids with simpler cyclic ketone structures.
- Functional Contrast : Lack hydroxyl groups, rendering them volatile aroma compounds (e.g., in P. mahaleb honey) but devoid of anti-inflammatory activity .
Comparative Bioactivity Data
Distribution and Ecological Roles
- Vomifoliol: Abundant in P. mahaleb honey (10.7%–24.2% of volatiles), acting as a nonspecific biomarker for botanical origin .
- Dehydrovomifoliol : Found in Cichorium endivia and Callicarpa nudiflora, often co-occurring with vomifoliol .
- Ecological Significance: Norisoprenoids like vomifoliol contribute to plant defense and pollinator attraction via volatile emissions .
Biological Activity
Vomifoliol, a norsesquiterpenoid compound, has garnered attention in recent years for its diverse biological activities. Isolated from various plant species, particularly from the genus Tarenna and Canarium, vomifoliol exhibits significant neuroprotective, anti-inflammatory, and antibacterial properties. This article provides a comprehensive overview of the biological activity of vomifoliol, supported by relevant studies and data.
Chemical Structure
Vomifoliol is characterized by its unique chemical structure, which contributes to its biological activities. The compound's structure can be represented as follows:
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of vomifoliol, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD).
- Amyloid-beta Aggregation Inhibition : Vomifoliol has been shown to moderately inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in AD pathology. In a study utilizing the Thioflavin T (ThT) assay, vomifoliol exhibited a 55.71% inhibition at a concentration of 50 μM .
- Cell Viability : The compound demonstrated protective effects against Aβ-induced cytotoxicity in neuroblastoma SH-SY5Y cells at a concentration of 20 μM, indicating its potential as a therapeutic agent in AD .
Anti-inflammatory Activity
Vomifoliol has also been investigated for its anti-inflammatory properties:
- Microglial Activation : In studies measuring nitric oxide (NO) levels in lipopolysaccharide (LPS)-activated BV-2 microglial cells, vomifoliol exhibited IC50 values ranging from 39 to 76 μM, indicating its effectiveness in reducing neuroinflammation .
Antibacterial Properties
The antibacterial activity of vomifoliol has been assessed against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Vomifoliol derivatives have shown promising antibacterial effects with MIC values reported as low as 0.3 mg/mL against Staphylococcus aureus and Escherichia coli .
Table of Biological Activities
Case Study 1: Neuroprotective Potential
A study conducted on the effects of vomifoliol on SH-SY5Y cells demonstrated that treatment with vomifoliol significantly improved cell viability when exposed to Aβ peptides. The results suggested that vomifoliol could be developed into a potential therapeutic agent for AD prevention .
Case Study 2: Antibacterial Efficacy
Research evaluating the antibacterial properties of vomifoliol derivatives revealed significant activity against various bacterial strains, supporting the use of plant-derived compounds in combating antibiotic-resistant bacteria .
Q & A
Q. What are the key chemical properties of Vomifoliol that researchers must consider during experimental design?
Vomifoliol (C₁₃H₂₀O₃, molecular weight 224.3 g/mol) is a solid compound with a modified 2,4-pentadienyl side chain. Its solubility in DMSO (50 mg/mL) is critical for preparing stock solutions in vitro, while its light sensitivity necessitates storage at 4°C in dark conditions to maintain stability. These properties dictate solvent selection, storage protocols, and handling procedures to avoid degradation .
Q. How should Vomifoliol stock solutions be prepared to ensure reproducibility in assays?
For in vitro studies, dissolve Vomifoliol in DMSO at 50 mg/mL (222.92 mM) using ultrasonic agitation. For in vivo applications, prepare working solutions by diluting DMSO stock with biocompatible solvents like PEG300, Tween-80, or corn oil. For example, a 1.25 mg/mL solution can be achieved by mixing 100 μL of 12.5 mg/mL DMSO stock with 900 μL corn oil. Always validate solubility and stability under experimental conditions .
Q. What are the primary biological activities of Vomifoliol, and how do they compare to abscisic acid (ABA)?
Vomifoliol exhibits antiacetylcholinesterase activity comparable to ABA, making it relevant for neurodegenerative disease research. It also shows moderate antileishmanial activity, suggesting potential in parasitic infection studies. Unlike ABA, its modified side chain may influence receptor binding kinetics, necessitating comparative studies to elucidate structural-activity relationships .
Advanced Research Questions
Q. How can researchers design experiments to investigate Vomifoliol’s antiacetylcholinesterase activity while minimizing false positives?
Use a tiered approach:
- In vitro assays : Perform Ellman’s assay with human acetylcholinesterase (AChE), including donepezil as a positive control.
- Dose-response curves : Test concentrations from 1–50 μM, ensuring solubility in assay buffers (e.g., PBS with ≤1% DMSO).
- Selectivity screening : Cross-test against butyrylcholinesterase (BChE) to confirm specificity.
- Molecular docking : Compare Vomifoliol’s binding affinity with ABA using AutoDock Vina. Validate results with at least three independent replicates and statistical analysis (e.g., ANOVA with Tukey’s post hoc test) .
Q. What strategies are recommended for reconciling contradictory data on Vomifoliol’s efficacy across different experimental models?
Contradictions may arise from variations in:
- Solvent systems : DMSO concentrations >1% can inhibit enzyme activity; use solvent-matched controls.
- Cell lines : Primary vs. immortalized cells may show differential responses due to metabolic differences.
- Species-specific effects : Test antileishmanial activity in both promastigote (e.g., L. major) and amastigote models. Apply the PICOT framework to refine research questions: Population (e.g., parasite strain), Intervention (dose range), Comparison (positive/negative controls), Outcome (IC₅₀), and Time (exposure duration) .
Q. What in vivo models are appropriate for studying Vomifoliol’s antileishmanial activity, and how should ethical considerations be addressed?
- Murine models : Infect BALB/c mice with Leishmania donovani and administer Vomifoliol intraperitoneally (5–20 mg/kg/day for 14 days). Monitor parasite load via splenic smears.
- Ethical protocols : Adhere to ARRIVE guidelines, minimize animal numbers via power analysis, and use humane endpoints. Compare results with miltefosine-treated groups and include vehicle controls (e.g., corn oil) to isolate solvent effects .
Q. How can researchers optimize chromatographic methods for quantifying Vomifoliol in plant extracts?
Use reverse-phase HPLC with a C18 column and UV detection at 254 nm.
Q. What statistical approaches are recommended for analyzing dose-response data in Vomifoliol studies?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values.
- Outlier detection : Use Grubbs’ test to exclude anomalous data points.
- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) for translational relevance .
Q. How can Vomifoliol’s bioavailability be assessed in preclinical pharmacokinetic studies?
Conduct ADME (absorption, distribution, metabolism, excretion) assays:
- Caco-2 permeability : Measure apparent permeability (Papp) to predict intestinal absorption.
- Plasma protein binding : Use equilibrium dialysis to assess unbound fraction.
- Hepatic microsomal stability : Incubate Vomifoliol with human liver microsomes and quantify parent compound via LC-MS/MS. Compare results with ABA to evaluate structural influences on pharmacokinetics .
Q. What computational tools are available to predict Vomifoliol’s interactions with biological targets?
Leverage molecular dynamics (MD) simulations (e.g., GROMACS) and docking software (e.g., AutoDock, Schrödinger Suite).
- Target prediction : Use SwissTargetPrediction to identify putative binding partners.
- Binding free energy : Calculate ΔG using MM-PBSA/GBSA methods.
Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Methodological Considerations
- Data Contradictions : Address variability by standardizing protocols (e.g., solvent purity, cell passage number) and reporting negative results .
- Ethical Compliance : For in vivo studies, obtain Institutional Animal Care and Use Committee (IACUC) approval and follow ARRIVE 2.0 guidelines .
- Reproducibility : Deposit raw data in repositories like Zenodo and share detailed protocols on protocols.io .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
